molecular formula C13H17BFNO6S B1531395 (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid CAS No. 1704096-52-5

(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid

Cat. No.: B1531395
CAS No.: 1704096-52-5
M. Wt: 345.2 g/mol
InChI Key: KAQHVNUVYGHANS-UHFFFAOYSA-N
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Description

This boronic acid derivative (CAS: 1704096-52-5; molecular formula: C₁₃H₁₇BFNO₆S) features a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a sulfonyl group to a 3-fluorophenylboronic acid core. The compound is classified as a research-grade chemical, with strict storage requirements (-80°C for long-term stability) and a purity >98% . Notably, it has been discontinued by some suppliers (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO6S/c15-11-9-10(14(17)18)1-2-12(11)23(19,20)16-5-3-13(4-6-16)21-7-8-22-13/h1-2,9,17-18H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQHVNUVYGHANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCO3)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that enhances its interaction with biological targets. Its molecular formula is C14H18BNO4SC_{14}H_{18}BNO_4S, and it possesses a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols, making it a candidate for various biochemical applications.

PropertyValue
Molecular Weight305.17 g/mol
CAS Number1704096-52-5
SolubilitySoluble in DMSO
pKaApproximately 8.0
  • Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This property may be exploited in the development of therapeutic agents targeting various diseases, including cancer and diabetes.
  • Receptor Modulation : The compound has shown potential in modulating sigma receptors, which are implicated in neuroprotection and the modulation of pain pathways. Specifically, it may bind selectively to σ1 receptors, influencing cellular signaling pathways involved in cell survival and apoptosis .

Therapeutic Applications

Research indicates that (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid could have applications in:

  • Cancer Treatment : Its ability to target specific receptors and inhibit tumor growth has been demonstrated in preclinical studies using mouse models . The compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic index.
  • Neurological Disorders : Given its interaction with sigma receptors, there is potential for this compound in treating conditions such as depression and anxiety disorders.

Case Study 1: Sigma Receptor Binding Affinity

A study evaluated the binding affinity of compounds similar to (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid for sigma receptors. The results indicated that derivatives exhibited high affinity (K(i) values ranging from 5 to 20 nM) for σ1 receptors, suggesting significant potential for therapeutic applications .

Case Study 2: Antitumor Activity

In vivo studies demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models of human carcinoma. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Research Findings

Recent publications have highlighted various aspects of the biological activity of this compound:

  • Selectivity : The compound exhibits high selectivity for sigma receptors compared to other targets, which is crucial for minimizing side effects associated with broader-spectrum drugs .
  • Pharmacokinetics : Studies on the pharmacokinetic profile indicate favorable absorption and distribution characteristics, enhancing its viability as a therapeutic agent .

Table 2: Summary of Research Findings

Study FocusKey Findings
Sigma Receptor BindingHigh affinity (K(i) = 5–20 nM)
Antitumor EfficacySignificant tumor growth inhibition
Pharmacokinetic ProfileFavorable absorption and distribution

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Key analogues include:

Compound Name Substituent Variation Molecular Formula Molecular Weight Key Features/Applications References
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid Reference compound C₁₃H₁₇BFNO₆S 345.15 Suzuki coupling, discontinued product
[4-(Anthracen-2-yl-carbamoyl)-3-fluorophenyl]boronic acid Anthracene-carbamoyl group C₂₂H₁₇BFNO₃ 389.19 Saccharide sensing (LOD: 4.5 µmol/L)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl-phenoxy group C₁₆H₁₉BO₄ 294.13 Fungal histone deacetylase inhibitor (IC₅₀: 1 µM)
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid Chlorine substitution, methylene linkage C₁₄H₁₉BClNO₄ 311.58 Improved stability, research use

Key Observations :

  • Electronic Effects: The 3-fluoro substituent in the target compound enhances electrophilicity at the boron center, improving reactivity in cross-coupling compared to non-fluorinated analogues .
  • Spirocyclic vs.
  • Discontinuation Trends : The target compound and its analogue (CAS: 754149-09-2) were discontinued, while chlorinated or anthracene-functionalized variants remain available, suggesting fluorinated spirocyclic boronic acids may face stability or synthesis hurdles .
Physicochemical and Stability Profiles
Parameter Target Compound Chlorinated Analogue Methoxyethyl Derivative
Solubility (aq. buffer) Low (requires DMSO/EtOH) Moderate High
Storage Stability -80°C (6 months) -20°C (1 month) Room temperature
Purity >98% >98% Not reported

The target compound’s low aqueous solubility and stringent storage requirements limit its practicality compared to more stable derivatives. Chlorinated analogues may offer better stability for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid
Reactant of Route 2
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid

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